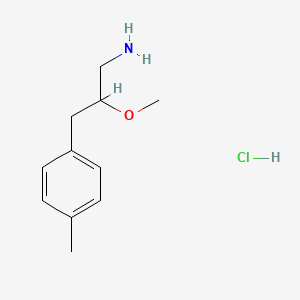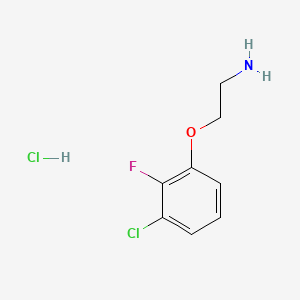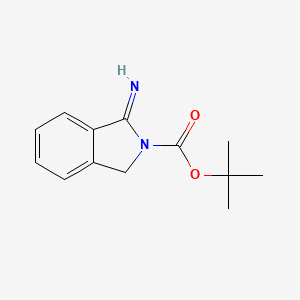
tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate: is a synthetic organic compound belonging to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in medicinal chemistry . This compound features a tert-butyl group, which enhances its lipophilicity and stability, making it a valuable candidate for various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the condensation of tert-butyl-substituted isatins with appropriate amines or hydrazines . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes key steps such as hetero-/retro-Diels–Alder reactions, reduction of diazines, and Fischer indole synthesis . The scalability of these methods ensures the availability of the compound for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced isoindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic isoindole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed: The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology and Medicine: The compound exhibits potential biological activities, including antiviral, anticancer, and antimicrobial properties. It is being investigated for its role in developing new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparación Con Compuestos Similares
- tert-Butyl 5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiol
- tert-Butyl-substituted indolo[2,3-b]quinoxaline derivatives
Uniqueness: tert-Butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate stands out due to its unique combination of the tert-butyl group and the isoindole ring, which enhances its stability and lipophilicity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Propiedades
IUPAC Name |
tert-butyl 3-imino-1H-isoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-9-6-4-5-7-10(9)11(15)14/h4-7,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVQRONBGQJFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(2-fluoroethyl)cyclopropyl]methanaminehydrochloride](/img/structure/B6607727.png)
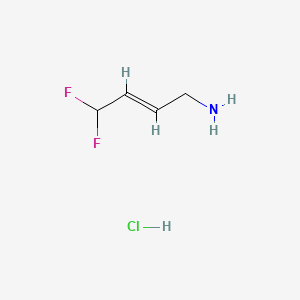
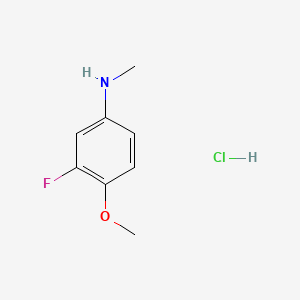
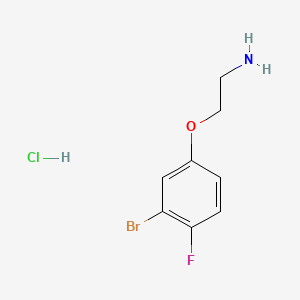
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

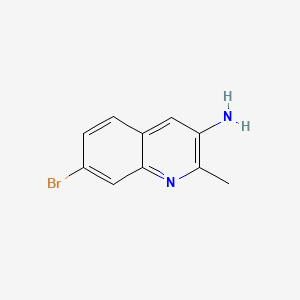
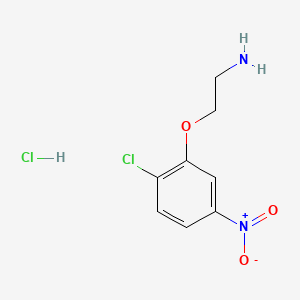
![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanaminehydrochloride](/img/structure/B6607776.png)
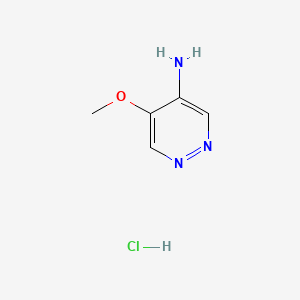
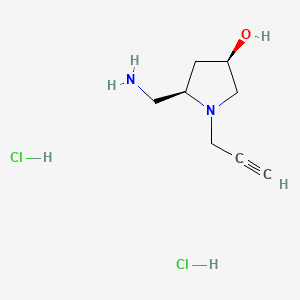
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
